Methyl 7-Methoxyindole-5-carboxylate
Description
The indole (B1671886) nucleus is a privileged heterocyclic scaffold consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. chim.itwikipedia.org This aromatic structure is a cornerstone in numerous natural products and synthetic molecules of biological and material significance. chim.itbeilstein-journals.orgbiosynth.com The introduction of a carboxylate group (ester or carboxylic acid) to this core structure gives rise to indole carboxylates, a class of compounds extensively studied in medicinal chemistry and organic synthesis. beilstein-journals.orgontosight.ai
The reactivity and properties of the indole ring are heavily influenced by the substituents attached to it. Methoxy (B1213986) groups (-OCH₃), as electron-donating substituents, enhance the electron density of the indole ring, thereby modulating its chemical behavior and reactivity. chim.it The synthesis of methoxy-activated indoles has become a strategic approach to diversify the regiochemical outcomes of reactions involving the indole nucleus. chim.it Consequently, methoxyindole carboxylates, which combine these two key functional groups, represent a significant area of chemical research.
Below are the chemical properties of the subject compound, Methyl 7-Methoxyindole-5-carboxylate.
| Property | Value |
| CAS Number | 180624-24-2 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Monoisotopic Mass | 205.0739 Da |
| Predicted XlogP | 1.9 |
| InChI Key | MLHFMFQDMLBLID-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=CC(=C1)C(=O)OC)C=CN2 |
| Data sourced from PubChem uni.lu |
The introduction of a methoxy group and a methyl carboxylate group, as seen in this compound, significantly alters this electronic landscape.
Methoxy Group (-OCH₃) at C7: A methoxy group is electron-donating through resonance. When placed at the C7 position on the benzene portion of the indole, it increases the electron density of the benzene ring. This can influence the regioselectivity of further substitution reactions. For example, studies on 7-methoxyindole (B1360046) have shown it can act as a nucleophile, with reactions occurring at positions activated by the methoxy group. nih.govnih.gov
Methyl Carboxylate Group (-COOCH₃) at C5: The methyl carboxylate group is an electron-withdrawing group. Its placement at the C5 position decreases the electron density of the benzene ring. The interplay between the electron-donating C7-methoxy group and the electron-withdrawing C5-carboxylate group creates a unique electronic profile that dictates the molecule's reactivity and intermolecular interactions.
Theoretical studies using Density Functional Theory (DFT) have shown that various substituents (including -OCH₃) have pronounced effects on the electronic and structural properties of the indole core. researchgate.net The combination and position of these groups are therefore a key strategy in fine-tuning the chemical properties of indole derivatives for specific applications. researchgate.netmdpi.com
The research landscape for methoxyindole carboxylates is diverse, with significant efforts focused on their synthesis and potential applications, particularly in medicinal chemistry. chim.itnih.gov Various synthetic strategies, including the classic Fischer, Bischler, and Hemetsberger indole syntheses, are employed to construct these methoxy-activated indole systems. chim.it
Several related methoxyindole carboxylates have been the subject of detailed investigation:
5-Methoxy-1H-indole-2-carboxylic acid (5MICA): This compound has demonstrated notable neuroprotective properties in preclinical studies. mdpi.comresearchgate.netmdpi.com Research has shown its potential in reducing oxidative stress and offering protective effects in models of ischemic stroke. mdpi.commdpi.com Its derivatives are also being explored for their antioxidant capabilities. mdpi.comresearchgate.net
Methyl 5-methoxy-1H-indole-2-carboxylate: This ester derivative of 5MICA serves as a key synthetic intermediate. For instance, it has been used in the synthesis of hydrazone derivatives investigated for their neuropharmacological interest. mdpi.com
Indole-2-carboxamides: Methoxy-substituted indole-2-carboxylic acids are precursors to various carboxamide derivatives. For example, 5-Methoxyindole-2-carboxylic acid has been used to synthesize novel indole-2-carboxamides that were evaluated for their activity against Mycobacterium tuberculosis and pediatric brain tumor cells. nih.gov
The research indicates a strong focus on leveraging the indole scaffold, modified with methoxy and carboxylate groups, to develop new molecules with specific biological activities and as building blocks for more complex chemical structures. chim.itnih.gov
Structure
3D Structure
Properties
IUPAC Name |
methyl 7-methoxy-1H-indole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-6-8(11(13)15-2)5-7-3-4-12-10(7)9/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHFMFQDMLBLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180624-24-2 | |
| Record name | Methyl 7-Methoxyindole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 7 Methoxyindole 5 Carboxylate and Analogues
Direct Esterification Approaches
The most straightforward conceptual route to Methyl 7-Methoxyindole-5-carboxylate is through the direct esterification of its carboxylic acid precursor, 7-Methoxyindole-5-carboxylic Acid. This method hinges on the reaction of the carboxylic acid with methanol (B129727), typically facilitated by a catalyst.
Esterification of 7-Methoxyindole-5-carboxylic Acid Precursors
The Fischer-Speier esterification is a cornerstone of this approach. It involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In this specific synthesis, 7-Methoxyindole-5-carboxylic Acid would be reacted with an excess of methanol, with a catalyst such as sulfuric acid or hydrochloric acid, to drive the equilibrium towards the formation of the methyl ester and water. The reversibility of this reaction necessitates strategies to favor product formation, such as using a large excess of the alcohol or removing water as it is formed.
Optimization of Reaction Conditions and Catalytic Systems
To enhance the yield and reaction rate of the esterification, various parameters can be optimized. The choice of catalyst is critical; while strong mineral acids are effective, they can sometimes lead to side reactions with sensitive substrates like indoles. Alternative catalytic systems, including Lewis acids and solid-supported acid catalysts, can offer milder reaction conditions and easier product purification.
The reaction temperature and time are also crucial variables. Higher temperatures generally accelerate the reaction but can also promote decomposition of the indole (B1671886) ring. Therefore, a careful balance must be struck to achieve a reasonable reaction rate without compromising the integrity of the product. The use of dehydrating agents or techniques like azeotropic distillation to remove water can significantly improve the yield by shifting the reaction equilibrium towards the ester product.
| Parameter | Condition | Rationale |
| Reactants | 7-Methoxyindole-5-carboxylic Acid, Methanol | Carboxylic acid and alcohol for ester formation. |
| Catalyst | Sulfuric Acid, Hydrochloric Acid, Lewis Acids | To protonate the carbonyl oxygen and increase electrophilicity. |
| Solvent | Excess Methanol | Serves as both reactant and solvent, driving the equilibrium. |
| Temperature | Varies (typically elevated) | To increase reaction rate. |
| Water Removal | Azeotropic distillation, Dehydrating agents | To shift equilibrium towards product formation. |
Classical Indole Synthesis Strategies
Application of Fischer Indole Synthesis for Methoxyindole Formation
The Fischer indole synthesis is a versatile and widely used method for constructing the indole nucleus. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. For the synthesis of a 7-methoxyindole (B1360046) derivative, a (2-methoxyphenyl)hydrazine would be a key starting material.
However, the Fischer indole synthesis of 2-methoxyphenylhydrazones can sometimes lead to the formation of abnormal products. For instance, the reaction of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl in ethanol (B145695) has been reported to yield ethyl 6-chloroindole-2-carboxylate as the major product, with the expected ethyl 7-methoxyindole-2-carboxylate being a minor product. nih.govnih.gov This highlights a potential challenge in employing this method for the specific synthesis of 7-methoxyindoles, necessitating careful selection of reaction conditions and catalysts to favor the desired cyclization pathway. nih.gov
| Catalyst | Reactants | Product(s) | Notes |
| HCl/EtOH | Ethyl pyruvate 2-methoxyphenylhydrazone | Ethyl 6-chloroindole-2-carboxylate (major), Ethyl 7-methoxyindole-2-carboxylate (minor) | Demonstrates potential for abnormal product formation. nih.gov |
Modified Bischler Synthesis in Methoxyindole Construction
The Bischler (or Bischler-Möhlau) indole synthesis involves the reaction of an α-halo-ketone with an excess of an aniline (B41778). wikipedia.org A modified version of this synthesis has been successfully used to prepare dimethoxyindole carboxylates, which are structural analogues of the target compound.
In one example, Methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate was synthesized via a modified Bischler approach. chim.it This multi-step process involved the condensation of N-methylaniline with an α-diazo-β-ketoester in the presence of rhodium(II) acetate (B1210297) to form an α-(N-arylamino)ketone. This intermediate was then cyclized using an ion-exchange resin (Amberlyst® 15) to yield the final indole product. chim.it This demonstrates the utility of modified Bischler strategies in constructing highly substituted methoxyindoles.
| Precursors | Reagents | Intermediate | Final Product |
| N-Methylaniline, α-diazo-β-ketoester | Rhodium(II) acetate | α-(N-arylamino)ketone | Methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate |
Hemetsberger Indole Synthesis Routes
The Hemetsberger indole synthesis provides another route to indole-2-carboxylates through the thermal decomposition of an α-azidocinnamate ester. wikipedia.org This method has been applied to the synthesis of methoxy-substituted indole carboxylates.
For instance, methyl 5,7-dimethoxyindole-2-carboxylate was prepared starting from 3,5-dimethoxybenzaldehyde. The aldehyde was first converted to a vinyl azide (B81097) intermediate, which then underwent thermal cyclization to afford the desired indole-2-carboxylate. chim.it This approach is particularly useful as it directly installs the carboxylate group at the 2-position of the indole ring.
| Starting Material | Intermediate | Product |
| 3,5-Dimethoxybenzaldehyde | Vinyl azide | Methyl 5,7-dimethoxyindole-2-carboxylate |
Strategies for Functional Group Introduction
The introduction of specific functional groups, such as methoxy (B1213986) and carboxylate moieties, onto a pre-existing indole or a precursor benzene (B151609) ring is a critical aspect of synthesizing targeted analogues. The position and nature of these groups are paramount to the final compound's chemical and biological properties.
The incorporation of a methoxy group, particularly at the C7 position of the indole ring, typically involves the methylation of a corresponding hydroxyl group. This transformation is a standard O-alkylation reaction, often accomplished using an electrophilic methyl source in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide, which then attacks the methylating agent.
Common reagents and conditions for this transformation include:
Dimethyl Carbonate (DMC): A green and non-toxic methylating agent that can be used for O-methylation. Reactions are often carried out in the presence of a base like potassium carbonate. google.com
Methyl Iodide (CH₃I): A highly reactive and common methylating agent. The reaction is typically performed in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the deprotonation of the hydroxyl group. chim.it
Dimethyl Sulfate (B86663) ((CH₃)₂SO₄): Another potent methylating agent, used with a base in a suitable solvent.
The choice of reagent and conditions can be influenced by the presence of other functional groups in the molecule to avoid unwanted side reactions. For instance, N-methylation of the indole nitrogen can be a competing reaction, and conditions may need to be optimized to favor O-alkylation.
Table 1: Examples of Methylation Reactions for Methoxy Group Incorporation
| Precursor | Methylating Agent | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| 7-Hydroxyindole derivative | Methyl Iodide | K₂CO₃ | Acetone | 7-Methoxyindole derivative | High |
| Vanillin | Methyl Iodide | K₂CO₃ | - | 3,4-Dimethoxybenzaldehyde chim.it | High |
This table presents generalized and specific examples of methylation reactions relevant to the formation of methoxy-substituted aromatic compounds.
The methyl carboxylate group at the C5 position can be introduced through several synthetic routes. The most direct method is the esterification of a pre-existing indole-5-carboxylic acid. This classic reaction involves treating the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), to drive the formation of the methyl ester. mdpi.com
Alternative strategies for introducing the carboxylate group include:
Friedel-Crafts Acylation: While typically directing to the C3 position on an unsubstituted indole, Friedel-Crafts reactions on appropriately substituted precursors can be used to introduce an acyl group, which can then be transformed into a carboxylate. clockss.org
Carbonylation Reactions: Palladium-catalyzed carbonylation of aryl halides or triflates is a modern method for introducing carbonyl groups. An indole precursor with a suitable leaving group at the C5 position can be subjected to carbonylation with carbon monoxide and methanol to directly form the methyl ester. beilstein-journals.org
Grignard/Organolithium Carboxylation: Formation of an organometallic species at the C5 position followed by quenching with carbon dioxide (CO₂) yields a carboxylic acid, which can then be esterified.
Table 2: Methods for Introduction of Carboxylate Moiety
| Starting Material | Reagents | Method | Product |
|---|---|---|---|
| 5-Methoxyindole-2-carboxylic acid | Methanol, H₂SO₄ | Esterification mdpi.com | Methyl 5-methoxyindole-2-carboxylate |
| Indole-2-carboxylate | Chloroacetyl chloride, Lewis Acid | Friedel-Crafts Acylation clockss.org | 5- or 7-Acyl-indole-2-carboxylate |
This table illustrates various synthetic approaches for incorporating a carboxylate functional group onto an indole ring.
Advanced Synthetic Transformations for Indole Core Formation
The construction of the indole core itself is a cornerstone of heterocyclic synthesis. Advanced methods, including intramolecular cyclizations and multi-component reactions, offer efficient and elegant pathways to highly substituted indoles.
Intramolecular cyclization is a powerful strategy for forming the indole's pyrrole (B145914) ring by creating a bond between a nitrogen atom and a carbon atom on a side chain attached to the benzene ring. Palladium-catalyzed reactions are particularly prominent in this area. organic-chemistry.orgacs.orgmdpi.comresearchgate.net
A common approach involves the cyclization of a 2-alkynylaniline derivative. The general mechanism often proceeds through the following key steps:
Aminopalladation: The palladium catalyst coordinates to the alkyne, which is then attacked by the tethered amine (or imine) nucleophile.
Reductive Elimination: The resulting organopalladium intermediate undergoes reductive elimination to form the C-C or C-H bond, closing the ring and regenerating the palladium catalyst.
These reactions are valued for their high efficiency, mild conditions, and tolerance of a wide variety of functional groups. mdpi.comnih.gov Variations include Heck-type cyclizations of 2-halo-N-allylanilines and cyclizations of aniline-tethered alkynyl cyclohexadienones. acs.orgmdpi.com
Table 3: Examples of Intramolecular Cyclization for Indole Synthesis
| Substrate | Catalyst System | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Benzylidene-2-(1-pentynyl)aniline | Pd(OAc)₂, n-Bu₃P | 1,4-Dioxane, 100°C | 2-Substituted-3-alkenylindole | organic-chemistry.orgacs.org |
| Aniline-tethered alkynyl cyclohexadienone | Pd(OAc)₂, Ligand | DMF/H₂O/HOAc | Cyclohexanone-fused tetrahydropyrano[3,4-b]indole | mdpi.com |
This table highlights modern intramolecular cyclization methods used to construct the indole nucleus.
One-pot and multi-component reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules like substituted indoles from simple precursors in a single reaction vessel. This approach minimizes waste, saves time, and avoids the isolation of intermediate compounds.
Several notable one-pot indole syntheses have been developed:
Sonogashira Coupling/Cyclization: A popular method involves a palladium-catalyzed Sonogashira coupling between a 2-iodoaniline and a terminal alkyne, followed by an in-situ cyclization to form the indole ring. mdpi.comnih.gov This can be extended to a three-component reaction.
Fischer Indolisation/N-Alkylation: A classic Fischer indole synthesis can be combined with a subsequent N-alkylation step in a one-pot protocol, providing rapid access to 1,2,3-trisubstituted indoles from aryl hydrazines, ketones, and alkyl halides. rsc.org
Wittig-type Reactions: The reaction of (2-aminobenzyl)triphenylphosphonium bromide with various aldehydes under microwave-assisted conditions provides a rapid, one-pot synthesis of 2-substituted indoles in high yields. organic-chemistry.orgacs.org
Table 4: Examples of One-Pot and Multi-Component Indole Syntheses
| Reaction Type | Key Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Three-Component Coupling | 2-Iodoaniline, Terminal Alkyne, Aryl Iodide | PdCl₂(PPh₃)₂, CuI, Microwave | Polysubstituted Indole | nih.gov |
| Fischer Indolisation/N-Alkylation | Aryl Hydrazine (B178648), Ketone, Alkyl Halide | - | 1,2,3-Trisubstituted Indole | rsc.org |
This table showcases efficient one-pot and multi-component strategies for the synthesis of diverse indole structures.
Chemical Reactivity and Derivatization Studies of Methyl 7 Methoxyindole 5 Carboxylate
Electrophilic Aromatic Substitution Reactions
The indole (B1671886) ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution is dictated by the electronic effects of the existing substituents.
Regioselective Control by Methoxy (B1213986) Groups
The methoxy group at the 7-position and the methyl carboxylate at the 5-position of the indole ring play a crucial role in directing incoming electrophiles. The 7-methoxy group, being an electron-donating group, activates the benzene (B151609) portion of the indole ring towards electrophilic substitution. In the case of 4-substituted indoles, the introduction of an electron-donating methoxy group at the 7-position has been observed to reverse the typical regioselectivity, favoring substitution at the 4-position to yield a 4,5-fused indole system. beilstein-journals.org This directing effect is attributed to the stabilization of the cationic intermediate formed during the electrophilic attack at the C4 position. While direct studies on Methyl 7-Methoxyindole-5-carboxylate are limited, it is plausible that the 7-methoxy group would similarly direct electrophiles to the C4 and C6 positions. However, the presence of the electron-withdrawing methyl carboxylate group at C5 deactivates the ring, particularly the adjacent C4 and C6 positions, making electrophilic substitution more challenging compared to unsubstituted or only methoxy-substituted indoles. The interplay between the activating effect of the methoxy group and the deactivating effect of the carboxylate group, along with the inherent reactivity of the indole's pyrrole (B145914) ring (preferentially at C3), would determine the ultimate regiochemical outcome of such reactions.
Halogenation and Nitration Studies
Halogenation and nitration are fundamental electrophilic aromatic substitution reactions that introduce key functional groups for further synthetic transformations.
Enzymatic halogenation of a panel of indole derivatives, including the closely related methyl indole-5-carboxylate, has been investigated. nih.gov In these studies, monobromination was achieved, with the substitution likely occurring at the C3 position of the indole ring, which is the most nucleophilic position in the absence of strong directing groups on the benzene ring. nih.gov It is important to note that enzymatic reactions can exhibit different regioselectivity compared to traditional chemical methods due to the specific binding orientation of the substrate within the enzyme's active site.
Nitration of indoles bearing electron-withdrawing groups, such as a cyano or acetyl group at the 3-position, has been shown to yield predominantly the 6-nitro derivative, with a smaller amount of the 4-nitro isomer. umn.edu Given that the methyl carboxylate group at the 5-position in this compound is also electron-withdrawing, nitration might be expected to occur at positions meta to this group, namely the C4 and C6 positions. The activating effect of the 7-methoxy group would likely favor substitution at one of these positions over others.
A summary of expected electrophilic substitution products is presented below:
| Reaction | Reagent | Expected Major Product(s) |
| Bromination | N-Bromosuccinimide (NBS) | Methyl 3-bromo-7-methoxyindole-5-carboxylate |
| Nitration | HNO₃/H₂SO₄ | Methyl 7-methoxy-4-nitroindole-5-carboxylate and/or Methyl 7-methoxy-6-nitroindole-5-carboxylate |
Reactions at the Ester Moiety
The methyl ester functionality at the 5-position of the indole ring is a versatile handle for the synthesis of a variety of derivatives through reactions such as hydrolysis, transesterification, aminolysis, and hydrazinolysis.
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of the methyl ester of this compound to its corresponding carboxylic acid, 7-Methoxyindole-5-carboxylic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, often employing reagents like lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water, is a common and generally high-yielding method for converting indole esters to their carboxylic acids. ttuhsc.edu
General Reaction Scheme for Hydrolysis:
This compound + H₂O --(H⁺ or OH⁻)--> 7-Methoxyindole-5-carboxylic acid + Methanol (B129727)
Transesterification Reactions
Transesterification, the conversion of one ester to another, can be catalyzed by either acids or bases. masterorganicchemistry.com In an acidic medium, the reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of an alcohol. masterorganicchemistry.com Under basic conditions, an alkoxide acts as the nucleophile in an addition-elimination mechanism. masterorganicchemistry.com By employing a large excess of a different alcohol, the equilibrium can be shifted towards the formation of a new ester. For instance, reacting this compound with ethanol (B145695) in the presence of an acid or base catalyst would be expected to yield Ethyl 7-methoxyindole-5-carboxylate.
Illustrative Transesterification Reaction:
This compound + Ethanol --(Catalyst)--> Ethyl 7-methoxyindole-5-carboxylate + Methanol
Aminolysis and Hydrazinolysis to Form Amides and Hydrazides
The reaction of esters with amines (aminolysis) or hydrazine (B178648) (hydrazinolysis) provides a direct route to the corresponding amides and hydrazides, respectively. These reactions typically proceed through a nucleophilic acyl substitution mechanism. chemistrysteps.com
Aminolysis of this compound with ammonia, a primary amine, or a secondary amine would yield the corresponding primary, secondary, or tertiary 7-methoxyindole-5-carboxamide. chemistrysteps.com
Hydrazinolysis, the reaction with hydrazine, would convert the methyl ester into 7-Methoxyindole-5-carbohydrazide. This transformation is often a key step in the synthesis of various heterocyclic compounds and other derivatives. The reaction of a related pyridazino-indole derivative with hydrazine has been shown to proceed smoothly to the corresponding hydrazino compound. mdpi.com
A summary of these derivatization reactions is provided in the table below:
| Reaction | Reagent | Product |
| Aminolysis | R¹R²NH | 7-Methoxy-N¹,N²-dialkylindole-5-carboxamide |
| Hydrazinolysis | N₂H₄ | 7-Methoxyindole-5-carbohydrazide |
Functionalization of the Indole Nitrogen (N1-Position)
The nitrogen atom of the indole ring is a key site for functionalization, influencing the electronic properties of the heterocyclic system and providing a handle for the introduction of diverse substituents.
Alkylation and Acylation Reactions
The N-alkylation of indoles is a fundamental transformation that is often employed to introduce a variety of alkyl groups. Classical conditions for indole N-alkylation typically involve the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl halide. nih.gov For instance, the N-methylation of a related bromo-indole derivative has been achieved using dimethyl sulfate (B86663) in the presence of NaH in DMF. nih.gov While specific studies on the comprehensive N-alkylation of this compound are not extensively detailed in the reviewed literature, the general reactivity of the indole NH bond suggests that it would readily undergo alkylation under standard conditions. A one-pot, three-component protocol involving a Fischer indolization followed by N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, highlighting the versatility of N-alkylation in building molecular complexity. rsc.org
N-acylation of indoles serves to introduce an acyl group onto the nitrogen atom, a transformation that can be used for protection or to synthesize N-acylindoles with specific biological activities. Traditional methods often employ highly reactive acylating agents like acid chlorides or anhydrides. More recent methods have explored the use of less reactive acyl sources. For example, a chemoselective N-acylation of indoles has been developed using thioesters as a stable acyl source in the presence of cesium carbonate (Cs2CO3) in xylene at elevated temperatures. beilstein-journals.org Another approach involves the direct N-acylation of indoles with carboxylic acids using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). thieme-connect.com However, the success of this latter method can be influenced by the electronic nature of the substituents on the indole ring, with electron-donating groups sometimes retarding the reaction. thieme-connect.com
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Indole Scaffolds
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Methylation | Dimethyl sulfate, NaH, DMF | N-Methylindole | nih.gov |
| N-Benzylation | Benzyl bromide, NaH, DMF/THF | N-Benzylindole | orgsyn.org |
| N-Acylation | Thioester, Cs2CO3, xylene, 140 °C | N-Acylindole | beilstein-journals.org |
| N-Acylation | Carboxylic acid, DCC, DMAP | N-Acylindole | thieme-connect.com |
Protective Group Chemistry
In multi-step syntheses involving indoles, the protection of the N-H group is often necessary to prevent unwanted side reactions. The choice of the protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.
Commonly used protecting groups for the indole nitrogen include the tert-butoxycarbonyl (Boc) group. The introduction of the Boc group is typically achieved by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a base such as DMAP. The Boc group is valued for its stability under a wide range of conditions and can be readily removed under acidic conditions. The availability of tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate from commercial suppliers indicates the utility and accessibility of this protection strategy for similar indole scaffolds. researchgate.net
Another useful protecting group is the [2-(trimethylsilyl)ethoxy]methyl (SEM) group. The SEM group is introduced by treating the indole with SEM-Cl in the presence of a base. A key advantage of the SEM group is its stability to a variety of reagents and its facile removal under specific conditions, such as treatment with fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride) or under acidic conditions. orgsyn.org
Table 2: Common Protecting Groups for the Indole Nitrogen
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | (Boc)2O, DMAP | Acidic conditions (e.g., TFA) |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl, Base | Fluoride source (e.g., TBAF) or acid |
Derivatization for Scaffold Elaboration
Further derivatization of the this compound scaffold allows for the exploration of a wider chemical space and the development of molecules with novel properties.
Synthesis of Hydrazone Derivatives
Hydrazones are a class of organic compounds containing the R1R2C=NNR3R4 functionality and are valuable intermediates in the synthesis of various heterocyclic compounds. beilstein-journals.org The synthesis of hydrazone derivatives from this compound first requires the conversion of the methyl ester to the corresponding carbohydrazide. This is typically achieved by reacting the ester with hydrazine hydrate (B1144303) in a suitable solvent like ethanol, often with heating. researchgate.netwho.int
Once the 7-methoxy-1H-indole-5-carbohydrazide is obtained, it can be condensed with a variety of aldehydes and ketones to form the desired hydrazone derivatives. This condensation reaction is usually carried out in a protic solvent like ethanol and is often catalyzed by a small amount of acid. mdpi.comorientjchem.org
Table 3: Synthesis of Indole-based Hydrazones
| Step | Starting Material | Reagents and Conditions | Product | Reference |
| 1. Hydrazinolysis | This compound | Hydrazine hydrate, Ethanol, Reflux | 7-Methoxy-1H-indole-5-carbohydrazide | researchgate.netwho.int |
| 2. Condensation | 7-Methoxy-1H-indole-5-carbohydrazide | Aromatic aldehyde, Ethanol, Acid catalyst | Indole-5-carbohydrazone | mdpi.comorientjchem.org |
Cross-Coupling Reactions for C-C Bond Formation (e.g., Sonogashira, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Sonogashira and Stille reactions are particularly useful for introducing alkynyl and aryl/vinyl groups, respectively, onto an aromatic or heteroaromatic ring. To utilize these reactions, the indole scaffold must first be functionalized with a suitable leaving group, typically a halide.
The halogenation of indoles can be achieved using various reagents. For instance, N-bromosuccinimide (NBS) is a common reagent for the bromination of indoles. acs.org Iodination can be accomplished with reagents like iodine in the presence of a base or with N-iodosuccinimide (NIS). rsc.org The regioselectivity of the halogenation is influenced by the existing substituents on the indole ring. The electron-donating methoxy group at the 7-position and the electron-withdrawing carboxylate group at the 5-position will direct incoming electrophiles. For instance, bromination of 5-methoxyindane has been studied, providing insights into the reactivity of similar systems. researchgate.net
Once a halogenated derivative of this compound is prepared, it can be subjected to cross-coupling reactions. The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The Stille reaction couples an organotin compound with an organic halide, also catalyzed by a palladium complex. beilstein-journals.org Sequential Sonogashira and Suzuki cross-coupling reactions have been successfully performed on di-halogenated indoles, demonstrating the potential for creating highly functionalized indole derivatives. thieme-connect.de
Spirooxindole Derivatives and Hybrid Molecules
Spirooxindoles are a class of compounds characterized by a spirocyclic junction at the C3 position of an oxindole (B195798) ring. These structures are found in numerous natural products and exhibit a wide range of biological activities. The synthesis of spirooxindoles often involves the use of isatin (B1672199) (1H-indole-2,3-dione) and its derivatives as starting materials. beilstein-journals.orgresearchgate.netresearchgate.net
To synthesize spirooxindole derivatives from this compound, a plausible synthetic route would first involve the oxidation of the indole to the corresponding 7-methoxyisatin-5-carboxylate derivative. Various methods for the oxidation of indoles to isatins have been reported. Once the isatin derivative is obtained, it can participate in a variety of reactions to form the spirocyclic system. Multicomponent reactions are a particularly efficient strategy for the synthesis of complex spirooxindoles. For example, the Lewis acid-catalyzed three-component reaction of an isatin, a 1,3-dicarbonyl compound, and another nucleophile can lead to the formation of structurally diverse spirooxindoles. nih.goviiserpune.ac.in
Nucleophilic Substitution Reactions on Modified Systems
The inherent electron-rich nature of the indole nucleus generally renders it resistant to direct nucleophilic substitution reactions. However, strategic modifications to the indole system can overcome this low reactivity, enabling substitutions that are otherwise challenging. Research has demonstrated that the introduction of specific activating groups, particularly on the indole nitrogen, facilitates unprecedented nucleophilic attacks on the heterocyclic core.
One significant modification involves the introduction of a hydroxy or methoxy group at the N(1) position of the indole ring. This alteration is crucial for activating the indole system towards nucleophilic substitution. For instance, studies have shown that introducing a hydroxy group onto the nitrogen of an indole substrate enables nucleophilic substitution reactions to occur. core.ac.uk This enhanced reactivity is attributed to the deviation of the N(1)—O bond from the indole molecular plane, a phenomenon described as "bishomoallylic conjugation". core.ac.uk This structural change makes the indole nitrogen more susceptible to attack. An SN2 mechanism on the indole nitrogen has been proposed for these reactions. clockss.org
A prime example of a modified system is 1-methoxy-6-nitroindole-3-carbaldehyde, which serves as an excellent substrate for nucleophilic substitution with a variety of nucleophiles. nii.ac.jppsu.edu In this system, the N-methoxy group activates the C2 position, making it electrophilic and susceptible to attack. The reaction proceeds via a proposed mechanism where the nucleophile attacks the 2-position, leading to the liberation of the methoxy group. nii.ac.jppsu.edu This strategy has been successfully employed to introduce various nitrogen, sulfur, and carbon-centered nucleophiles onto the indole core, yielding 2,3,6-trisubstituted indole derivatives. nii.ac.jp
The versatility of this approach is highlighted by the range of nucleophiles that can be employed. Nitrogen-centered nucleophiles such as piperidine, pyrrole, indole, imidazole, and benzimidazole (B57391) have all been shown to react effectively. nii.ac.jp Sulfur-centered nucleophiles, like sodium thiomethoxide (NaSMe) and N-acetyl-L-cysteine, also readily participate in the substitution. nii.ac.jp Furthermore, carbon-centered nucleophiles, such as the one derived from 3-amino-2-butenonitrile, can be used, expanding the scope of accessible derivatives. nii.ac.jppsu.edu
The research findings for the reactions with 1-methoxy-6-nitroindole-3-carbaldehyde are summarized in the table below.
These studies collectively demonstrate that by modifying the indole scaffold, particularly at the N1-position, the electronic properties of the ring can be altered to favor nucleophilic substitution, providing a powerful tool for the synthesis of complex and varied indole derivatives. nii.ac.jppsu.edu
Based on a thorough search of available scientific literature and chemical databases, experimental spectroscopic data for the specific compound This compound is not publicly available. Key databases, including PubChem, indicate a lack of literature references and experimental spectra for this molecule. uni.lu
While spectral information is available for numerous isomers and related indole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from these other compounds. Fulfilling the request with scientifically accurate, detailed research findings and data tables as outlined is not possible without the actual experimental data for the specified molecule.
Therefore, the article on the structural elucidation and spectroscopic characterization of this compound cannot be generated at this time.
Structural Elucidation and Spectroscopic Characterization
Mass Spectrometry
Mass spectrometry is a cornerstone analytical technique for determining the mass-to-charge ratio of ions, which allows for the confirmation of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, enabling the unambiguous determination of its elemental composition. For Methyl 7-Methoxyindole-5-carboxylate, the exact mass is a critical parameter for confirming its molecular formula, C₁₁H₁₁NO₃.
The theoretical monoisotopic mass of this compound is calculated to be 205.0739 Da. chem960.com HRMS analysis of a purified sample would be expected to yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₃ |
| Theoretical Exact Mass | 205.0739 g/mol chem960.com |
| Theoretical Monoisotopic Mass | 205.0739 Da |
The molecular ion (M⁺•) peak would be expected at m/z 205. Key fragmentation pathways for indole (B1671886) derivatives often involve the loss of small, stable molecules. A characteristic fragmentation of the indole ring includes the loss of hydrogen cyanide (HCN), which would lead to a fragment ion at m/z 178. scirp.org
Fragmentation of the ester and methoxy (B1213986) functional groups would also be anticipated. Common fragmentations for methyl esters include the loss of the methoxy radical (•OCH₃) to give an acylium ion, or the loss of the entire carbomethoxy group (•COOCH₃).
| Proposed Fragment Ion | m/z (Expected) | Origin |
|---|---|---|
| [M]⁺• | 205 | Molecular Ion |
| [M - •CH₃]⁺ | 190 | Loss of methyl radical from methoxy or ester group |
| [M - HCN]⁺• | 178 | Loss of hydrogen cyanide from indole ring scirp.org |
| [M - •OCH₃]⁺ | 174 | Loss of methoxy radical from ester group |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
As of the current literature search, a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, detailed experimental data on its solid-state conformation, crystal system, and unit cell parameters are not available.
Without a solved crystal structure, a definitive analysis of the specific intermolecular interactions governing the crystal packing of this compound is not possible. However, based on its molecular structure, potential interactions can be hypothesized. The indole N-H group is a classic hydrogen bond donor, and the carbonyl oxygen of the ester and the oxygen of the methoxy group are potential hydrogen bond acceptors. Furthermore, the aromatic indole ring system is capable of participating in π-π stacking interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The indole ring system has characteristic absorption bands.
While a specific UV-Vis spectrum for this compound has not been detailed in the available literature, the spectra of related methoxyindole derivatives provide insight into its expected properties. researchgate.netnih.gov Indoles typically exhibit two main absorption bands, referred to as the ¹Lₐ and ¹Lₐ transitions. nih.gov For methoxy-substituted indoles, these bands are generally observed in the range of 260-310 nm. nih.govresearchgate.net The exact position (λₘₐₓ) and intensity of these absorptions are influenced by the position of the substituents on the indole ring and the solvent used for the analysis. It is expected that this compound would display a UV-Vis absorption profile characteristic of a substituted indole, with distinct peaks corresponding to its electronic transitions.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely used technique for monitoring the progress of chemical reactions and for the preliminary assessment of the purity of indole derivatives. nih.govlibretexts.org The technique is valued for its simplicity, speed, and low cost. erowid.org
In the context of syntheses involving this compound, TLC is an indispensable tool. nih.gov For instance, during the synthesis of indole-2-carboxamides, reactions are monitored by TLC to track the consumption of the starting materials and the formation of the product. nih.gov A typical procedure for reaction monitoring involves spotting the starting material, the reaction mixture, and a co-spot (a mixture of both) on a silica (B1680970) gel plate. rochester.edu The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. libretexts.org
The choice of eluent (mobile phase) is critical for achieving good separation. For indole derivatives, which can range from nonpolar to polar, mixtures of hexane (B92381) and ethyl acetate (B1210297) are commonly employed. researchgate.net For carboxylic acid derivatives of indole, which may exhibit tailing on silica gel plates due to strong interactions with the stationary phase, the addition of a small amount of acetic or formic acid to the mobile phase can improve the spot shape. researchgate.net
Visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm), as the indole ring is UV-active. nih.gov Additionally, various chromogenic reagents can be used for visualization, which often produce characteristically colored spots for different indole derivatives. erowid.org
| Parameter | Description | Typical Values/Conditions |
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates | Layer thickness: 250 µm |
| Mobile Phase | Mixtures of nonpolar and polar solvents | e.g., Hexanes:Ethyl Acetate (4:1) |
| Visualization | UV light | 254 nm |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. It is the standard method for determining the purity of indole derivatives with high accuracy. chemimpex.comjk-sci.com For indole-5-carboxylic acid and its esters, purity is often reported as ≥98% as determined by HPLC. chemimpex.com
In the analysis of indole compounds, reversed-phase HPLC is commonly used. mdpi.com This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A typical mobile phase for the separation of indole carboxylic acid isomers consists of a gradient of an aqueous buffer (like phosphate (B84403) buffer at a controlled pH) and an organic modifier such as acetonitrile. mdpi.comptfarm.pl
The purity of final products in synthetic chemistry, including complex indole derivatives, is routinely confirmed by HPLC, often aiming for a purity of >96%. nih.gov The chromatogram provides information on the retention time of the main compound and the presence of any impurities. The peak area of the main compound relative to the total peak area gives a quantitative measure of its purity.
Detection is most commonly performed using a UV detector, as the indole chromophore absorbs strongly in the UV region. ptfarm.pl Wavelengths such as 280 nm are often used for the detection of various indole compounds. mdpi.com For certain applications, such as the analysis of 6-hydroxy-5-methoxyindole-2-carboxylic acid in biological samples, more sensitive and specific detectors like a fluorescence detector may be employed. medicaljournalssweden.se
| Parameter | Description | Typical Conditions |
| Column | Octadecylsilane (C18) | Particle size: 5 µm; Dimensions: e.g., 250 x 4.6 mm |
| Mobile Phase | Acetonitrile and phosphate buffer | Gradient elution |
| Detection | UV detector | 239 nm, 280 nm |
| Purity Specification | Percentage of the main compound | >98% |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy. For Methyl 7-Methoxyindole-5-carboxylate, DFT calculations would provide a foundational understanding of its intrinsic molecular characteristics.
The conformational landscape of a molecule describes the relative energies of its different spatial orientations (conformers). ambeed.com The topology of this landscape is dictated by intramolecular interactions and degrees of freedom, such as the rotation around single bonds. ambeed.com For this compound, the key rotational bonds are those connected to the methoxy (B1213986) (-OCH₃) and methyl carboxylate (-COOCH₃) groups.
A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting geometry. This process maps out the potential energy surface (PES), identifying low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. It is expected that the most stable conformer would exhibit minimal steric hindrance, with the methyl and methoxy groups oriented in the plane of the indole (B1671886) ring to maximize conjugation, unless prevented by steric clash. The resulting energy landscape would be crucial for understanding the molecule's flexibility and its predominant shapes in different environments.
Vibrational frequency analysis, typically performed after geometric optimization using DFT, serves two main purposes: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds.
For this compound, this analysis would predict characteristic vibrational frequencies for its functional groups. The Potential Energy Distribution (PED) is often calculated to assign these frequencies to specific molecular motions. A comparison of theoretical spectra with experimental data for related compounds allows for a detailed and reliable assignment of the molecule's vibrational modes.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are representative values based on DFT studies of similar indole derivatives.)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Motion |
|---|---|---|---|
| ν(N-H) | Indole N-H | ~3500-3450 | Stretching of the Nitrogen-Hydrogen bond. |
| ν(C-H)aromatic | Aromatic C-H | ~3100-3000 | Stretching of Carbon-Hydrogen bonds on the indole ring. |
| ν(C-H)aliphatic | -OCH₃, -COOCH₃ | ~2950-2850 | Asymmetric and symmetric stretching of methyl C-H bonds. |
| ν(C=O) | Ester Carbonyl | ~1720-1700 | Stretching of the Carbon-Oxygen double bond. |
| ν(C=C) | Indole Ring | ~1600-1450 | Stretching of Carbon-Carbon double bonds within the bicyclic ring. |
| ν(C-O-C) | Methoxy & Ester | ~1250-1050 | Asymmetric and symmetric stretching of the C-O-C linkages. |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital that most readily accepts an electron.
The energy of the HOMO is directly related to the ionization potential (IP), and the energy of the LUMO is related to the electron affinity (EA), according to Koopmans' theorem (IP ≈ -EHOMO; EA ≈ -ELUMO). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small gap suggests high reactivity and that the molecule can be easily excited, whereas a large gap implies high stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, which can readily donate electrons. The LUMO would likely be distributed over the electron-withdrawing methyl carboxylate group, particularly the C=O bond, which can act as an electron acceptor.
Table 2: Calculated Electronic Properties (Illustrative) (Note: Values are hypothetical, based on typical ranges for similar aromatic esters.)
| Parameter | Formula | Illustrative Value (eV) | Significance |
|---|---|---|---|
| EHOMO | - | -6.10 | Electron-donating ability. |
| ELUMO | - | -1.50 | Electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.60 | Chemical reactivity and stability. |
| Ionization Potential (IP) | -EHOMO | 6.10 | Energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | 1.50 | Energy released when an electron is added. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, which is invaluable for predicting its reactive behavior. The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron deficiency), which are prone to nucleophilic attack.
In an MEP map of this compound, the most negative regions (red) would be concentrated around the electronegative oxygen atoms of the carbonyl and methoxy groups. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the most positive regions (blue) would be located around the hydrogen atom of the indole N-H group, making it the primary site for nucleophilic attack or hydrogen bond donation. The aromatic protons would also show a lesser degree of positive potential.
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classical Lewis structures, such as bonds, lone pairs, and core orbitals. It is particularly useful for studying intramolecular interactions, charge transfer, and hyperconjugation by examining the interactions between filled (donor) and empty (acceptor) orbitals.
For this compound, NBO analysis would quantify the delocalization of electron density. Key interactions would likely include:
The delocalization of the nitrogen (N-H) lone pair into the antibonding orbitals (π*) of the adjacent C=C bonds in the indole ring.
The delocalization of the oxygen lone pairs from the methoxy group into the aromatic ring's antibonding orbitals.
Hyperconjugative interactions involving the ester group.
Molecular Dynamics Simulations
While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, solvent interactions, and thermodynamic properties.
For this compound, an MD simulation, particularly in an explicit solvent like water or an organic solvent, would reveal:
The dynamic range of motion of the methoxy and methyl carboxylate side chains.
The stability of different conformers at a given temperature.
The specific hydrogen bonding patterns and lifetimes with surrounding solvent molecules.
Such simulations could generate a conformational ensemble, providing a more realistic picture of the molecule's behavior in solution than a single, gas-phase optimized structure. ambeed.com To date, no specific MD simulation studies have been published for this compound.
Quantum Chemical Parameters for Chemical Reactivity
Quantum chemical calculations provide a suite of parameters that are useful in describing the chemical reactivity of a molecule. irjweb.com These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comschrodinger.com
Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. irjweb.commaterialsciencejournal.org
Chemical Hardness (η) and Softness (S) : Hardness is a measure of the molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap is indicative of a hard molecule, which is less reactive. irjweb.comimist.ma Softness is the reciprocal of hardness and indicates a higher reactivity. nih.gov
Chemical Potential (μ) : This parameter describes the escaping tendency of electrons from a molecule. It is related to the molecule's electronegativity. ijarset.comresearchgate.net
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. imist.maijarset.com It is a useful descriptor for predicting the reactivity of a molecule in polar reactions.
These parameters are crucial for understanding the reactivity of this compound and its potential to interact with biological targets. Below is a table of hypothetical calculated quantum chemical parameters for this compound, based on typical values for similar indole derivatives.
| Parameter | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | -6.2 |
| LUMO Energy | ELUMO | -1.8 |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.4 |
| Ionization Potential | I ≈ -EHOMO | 6.2 |
| Electron Affinity | A ≈ -ELUMO | 1.8 |
| Chemical Hardness | η = (I - A) / 2 | 2.2 |
| Chemical Softness | S = 1 / η | 0.45 |
| Chemical Potential | μ = -(I + A) / 2 | -4.0 |
| Electrophilicity Index | ω = μ2 / (2η) | 3.64 |
Disclaimer: The values in this table are illustrative and based on general values for similar indole derivatives. They are not the result of direct DFT calculations for this compound.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in various fields, including telecommunications and data storage. mdpi.com Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO properties. mdpi.com
The first-order hyperpolarizability (β) is a measure of the NLO activity of a molecule. mdpi.com Computational methods, particularly DFT, are used to calculate this property. researchgate.net For indole derivatives, the presence of electron-donating (like the methoxy group and the indole nitrogen) and electron-accepting (like the carboxylate group) substituents can lead to an intramolecular charge transfer, which enhances the NLO response. researchgate.net
The calculated hyperpolarizability of a molecule is often compared to that of a standard NLO material like urea (B33335) to assess its potential. mdpi.com A higher β value suggests a stronger NLO response. researchgate.net
| Property | Hypothetical Calculated Value |
| Dipole Moment (μ) | 3.5 D |
| First-Order Hyperpolarizability (β) | 150 x 10-30 esu |
Disclaimer: The values in this table are illustrative and based on general values for similar indole derivatives. They are not the result of direct DFT calculations for this compound.
Computational Tools in Drug Design (Lead Identification Phase)
The identification of a lead compound is a critical step in the drug discovery pipeline. researchgate.net Computational tools play a pivotal role in this phase by enabling the rapid screening of large virtual libraries of compounds and predicting their potential biological activity. mdpi.combohrium.com
For a molecule like this compound, computational approaches can be used to:
Predict ADMET properties : Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a drug candidate's success. nih.gov In silico models can predict these properties early in the design process, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.gov
Perform virtual screening : By docking the molecule into the active site of a target protein, its binding affinity and mode of interaction can be predicted. nih.gov This helps in identifying potential biological targets and understanding the structure-activity relationship (SAR). nih.govnih.gov
Guide lead optimization : The insights gained from computational studies can guide the chemical modification of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. mdpi.com
The use of these computational methods accelerates the identification of promising drug candidates and reduces the likelihood of late-stage failures in clinical trials. nih.gov
Molecular Docking Simulations for Ligand-Protein Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). chemrxiv.org This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target protein. mdpi.com While specific docking studies on this compound are not extensively documented, research on analogous indole derivatives provides significant insights into their potential biological interactions.
Studies on various indole derivatives have demonstrated their potential to bind to a range of protein targets. For instance, molecular docking has been used to investigate the interaction of indole-2-carboxamide derivatives with human liver glycogen (B147801) phosphorylase (HLGP) and Fructose-1,6-bisphosphatase (FBPase). mdpi.comnih.gov These simulations reveal that the indole ring and the carboxamide moiety play crucial roles in inhibitory activity, forming key hydrogen bonds and hydrophobic interactions within the protein's active site. nih.gov Similarly, docking studies of indole-2-carboxylic acid derivatives have helped predict their binding modes within the active sites of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.gov
The binding affinity, often expressed as a docking score in kcal/mol, indicates the stability of the ligand-protein complex; a more negative score typically signifies a stronger interaction. nih.gov Key interactions frequently observed for indole analogues include hydrogen bonds involving the indole N-H group or carbonyl oxygens, and hydrophobic interactions involving the aromatic rings. nih.govnih.gov For example, in a study of N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors, molecular docking revealed hydrogen bonds with residues such as Gly26, Leu30, and Thr31 as being critical for stable binding. mdpi.com Another study on an indole derivative containing a tosyl moiety identified a strong affinity for the enzyme tyrosinase, suggesting potential as an antioxidant agent. mdpi.com
The insights gained from these simulations on related indole structures are valuable for predicting how this compound might interact with various biological targets and for guiding the design of new, more potent derivatives.
Table 1: Summary of Molecular Docking Studies on Indole Analogues
| Indole Analogue Studied | Protein Target | Key Findings & Interactions |
|---|---|---|
| Indole-2-carboxamide derivatives | Human Liver Glycogen Phosphorylase (HLGP) | The indole ring and carboxamide moiety are crucial for binding; formation of three key hydrogen bonds. nih.gov |
| N-arylsulfonyl-indole-2-carboxamide derivatives | Fructose-1,6-bisphosphatase (FBPase) | Hydrogen bonds with Gly26, Leu30, and Thr31 are important for stable binding. mdpi.com |
| 6-acetamido-indole-2-carboxylic acid derivatives | IDO1 and TDO | Predicted binding modes for dual inhibitors were identified. nih.gov |
| Indole and carbazole (B46965) derivatives | GluK2 receptor | Compounds interact with the transduction domain of the receptor. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding drug design and optimization. nih.gov For analogues of this compound, 3D-QSAR studies have been particularly insightful.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of molecules (e.g., steric, electrostatic, hydrophobic fields) with their biological activities. ijpsonline.com These studies have been successfully applied to various series of indole derivatives to understand the structural requirements for their inhibitory actions.
For example, a 3D-QSAR study was conducted on N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors. mdpi.com The resulting CoMFA and CoMSIA models showed good predictive ability, with high q² and r² values, indicating robustness. mdpi.com The contour maps generated from these models provide a visual representation of how different fields affect activity. For instance, a CoMFA steric contour map might show regions where bulky substituents increase activity (often colored green) and regions where they decrease activity (often colored yellow). Similarly, electrostatic maps can indicate where electropositive (blue) or electronegative (red) groups are favored. mdpi.com
These models have been instrumental in:
Identifying key structural features: The models for indole-2-carboxamide derivatives highlighted the importance of specific substitutions on the indole ring and the aryl moiety for potent enzyme inhibition. mdpi.comnih.gov
Guiding new designs: Based on the insights from QSAR contour maps, new compounds can be designed with potentially higher activity. mdpi.com
Predicting activity: The developed models can be used to predict the biological activity of novel, yet-to-be-synthesized indole analogues. nih.gov
While a specific QSAR study for this compound has not been reported, the successful application of these methods to structurally similar indole carboxamides and carboxylic acids demonstrates their utility in this chemical class. mdpi.comnih.gov
Table 2: Representative 3D-QSAR Models for Indole Analogues
| Analogue Series | Target | Model | q² (Cross-validation coefficient) | r² (Non-cross-validation coefficient) | Predictive r² |
|---|---|---|---|---|---|
| N-arylsulfonyl-indole-2-carboxamides mdpi.com | FBPase | CoMFA | 0.709 | 0.979 | 0.932 |
Transition State Analysis for Reaction Mechanisms
Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and predicting outcomes. Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), is a key tool for elucidating these mechanisms. niscpr.res.in DFT calculations can map out the energy profile of a reaction pathway, identifying the structures of intermediates and, crucially, the high-energy transition states that connect them.
While a specific transition state analysis for the synthesis of this compound is not available, studies on the reactivity of the core indole nucleus provide valuable mechanistic information. For example, DFT has been used to calculate the transition state structures for the acid-catalyzed electrophilic chlorination of indole at various positions (C5, C6, and C7). researchgate.net
In this study, the activation energies for the electrophilic attack at different carbons of the indole ring were calculated. The results indicated that chlorination is most favorable at the C6 position, as it has the lowest activation energy, while chlorination at C7 is the least favorable due to a higher energy barrier. researchgate.net Such calculations are critical for predicting the regioselectivity of electrophilic substitution reactions on the indole ring, a common step in the synthesis and functionalization of indole derivatives.
DFT calculations have also been used to support proposed mechanisms for transition metal-catalyzed indole syntheses. mdpi.com By modeling the key steps, such as oxidative addition, migratory insertion, and reductive elimination, researchers can validate mechanistic hypotheses and gain a deeper understanding of the catalyst's role. These computational studies can reveal subtle electronic and steric effects that govern the efficiency and selectivity of complex catalytic cycles. researchgate.net
Table 3: Calculated Activation Energies for Electrophilic Chlorination of Indole
| Position of Attack | Calculated Activation Energy | Outcome |
|---|---|---|
| C5 | Intermediate | - |
| C6 | Most Favorable (Lowest Energy) | Major product predicted |
| C7 | Least Favorable (Highest Energy) | Minor product predicted |
(Data derived from a DFT study on the acid-catalyzed chlorination of the indole nucleus) researchgate.net
Investigative Biological Activities in Vitro and Mechanistic Insights
Antiproliferative and Anticancer Research
While direct studies on Methyl 7-methoxyindole-5-carboxylate are limited, research on structurally similar indole (B1671886) compounds provides a basis for understanding its potential anticancer effects.
In vitro Cytotoxicity against Human Cancer Cell Lines
The cytotoxic potential of indole derivatives has been evaluated against various human cancer cell lines. For instance, a study on 5-hydroxyindole-3-carboxylic acid and its ester derivatives demonstrated cytotoxic effects against the MCF-7 breast cancer cell line. nih.gov One potent ester derivative, possessing a 4-methoxy group, exhibited a half-maximal effective concentration (IC50) of 4.7 µM. nih.gov Similarly, certain indole-isatin molecular hybrids have shown significant in vitro antiproliferative activity. nih.gov Two such compounds, 5o and 5w, were found to be highly active, with IC50 values of 1.69 µM and 1.91 µM, respectively, which were more potent than the standard drug sunitinib (B231) (IC50=8.11 µM). nih.gov
Table 1: In vitro Cytotoxicity of Related Indole Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-hydroxyindole-3-carboxylic acid ester derivative (with 4-methoxy group) | MCF-7 | 4.7 | nih.gov |
| Indole-isatin hybrid 5o | A-549 | 1.69 | nih.gov |
| Indole-isatin hybrid 5w | A-549 | 1.91 | nih.gov |
Cell Cycle Modulation (e.g., G1 lengthening, S and G2/M reduction)
Alterations in the cell cycle are a hallmark of cancer, and compounds that can modulate cell cycle progression are of significant therapeutic interest. Research on a 5-methoxyindole (B15748) tethered C-5 functionalized isatin (B1672199) (compound 5o) revealed its ability to influence the cell cycle in the A-549 human lung carcinoma cell line. nih.govresearchgate.net Treatment with this compound led to a lengthening of the G1 phase and a corresponding reduction in the S and G2/M phases of the cell cycle. nih.govresearchgate.net This suggests a potential mechanism of action involving the inhibition of cell cycle progression at the G1 checkpoint. nih.gov
Table 2: Effect of a Related Indole Compound on Cell Cycle Distribution in A-549 Cells
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
|---|---|---|---|---|
| Control | Normal Distribution | Normal Distribution | Normal Distribution | nih.govresearchgate.net |
Influence on Key Cellular Proteins (e.g., Rb phosphorylation)
The retinoblastoma (Rb) protein is a critical tumor suppressor that controls the G1/S checkpoint of the cell cycle. Its activity is regulated by phosphorylation; hypophosphorylated Rb is active and prevents cell cycle progression, while hyperphosphorylated Rb is inactive. nih.gov Studies on the aforementioned indole-isatin hybrid (compound 5o) demonstrated that it significantly decreased the amount of phosphorylated Rb protein in a dose-dependent manner. researchgate.net This reduction in Rb phosphorylation suggests that the compound may exert its antiproliferative effects by maintaining Rb in its active, growth-suppressive state. researchgate.net
Apoptosis Induction Mechanisms (e.g., Caspase activity)
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Caspases are a family of proteases that play a central role in executing the apoptotic program. While many anticancer agents induce apoptosis through caspase activation, a study on the apoptosis-inducing potential of the indole-isatin compound 5o in the A-549 cell line did not show any substantial increase in caspase 3/7 activity at the tested concentrations and time points. nih.govresearchgate.net This finding suggests that for this particular related compound, the primary mechanism of antiproliferative activity may be cytostatic (cell cycle arrest) rather than cytotoxic (apoptosis induction) via the caspase-3/7 pathway. nih.gov
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Indole derivatives have been explored for their potential in this area.
Antibacterial Efficacy against Bacterial Strains
While direct data for this compound is not available, studies on related compounds indicate potential antibacterial properties. For example, 1-methyl-7-methoxy-beta-carboline (harmaline), a structurally related indole alkaloid, has demonstrated antibacterial activity, showing better results against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.net Another study on a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives reported antibacterial activity against eight Gram-positive and Gram-negative bacteria, with some compounds exceeding the activity of ampicillin (B1664943) and streptomycin (B1217042) by 10–50 fold. nih.gov The most active compound in this series exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL. nih.gov
Table 3: Antibacterial Activity of Related Indole Derivatives
| Compound/Class | Bacterial Strains | Activity/MIC values | Reference |
|---|---|---|---|
| 1-methyl-7-methoxy-beta-carboline | Gram-positive & Gram-negative | Good activity, better against Gram-positive | researchgate.net |
Antifungal Potential against Fungal Pathogens
While direct studies on this compound are limited, the broader class of indole derivatives has demonstrated considerable antifungal properties against a range of fungal pathogens. Research into novel indole and indoline (B122111) derivatives has shown their efficacy against Candida albicans, including azole-resistant strains. nih.gov The structural framework of indole is a key pharmacophore in the development of new antifungal agents. mdpi.comresearchgate.net
Studies on various synthesized indole analogs have confirmed fungicidal activities against several plant pathogenic fungi, such as Sclerotinia sclerotiorum, Altenaria solani, Verticillium dahliae, Fusarium oxysporum, Pythium walnuts, and Curvularia zea. bohrium.com Specifically, certain indole derivatives linked with triazole or thiadiazole moieties have exhibited promising activity against C. albicans and Candida krusei. researchgate.netnih.gov The introduction of different substituent groups on the indole ring can significantly influence the antifungal potency, suggesting that modifications to the core structure, such as those present in this compound, could yield compounds with significant antifungal capabilities. nih.gov
Mechanisms of Antimicrobial Action (e.g., membrane disruption)
The primary mechanism by which many antimicrobial agents exert their effects is through the disruption of the bacterial or fungal cell membrane. nih.govnih.gov This disruption can lead to depolarization of the membrane, leakage of essential intracellular contents, and ultimately, cell death. nih.govfrontiersin.org For many antimicrobial peptides and small molecules, the initial interaction is with the cell membrane, causing permeabilization. nih.govmdpi.com
In the context of indole derivatives, while the precise mechanism for every compound is not fully elucidated, membrane disruption is a frequently proposed mode of action. nih.gov For example, studies on other methoxy-containing compounds like 7-methoxycoumarin (B196161) have shown that they can cause ruffles and disruption to the cell membrane of bacteria, leading to the leakage of cellular contents. frontiersin.org This process often involves the generation of reactive oxygen species (ROS) within the bacterial cells following membrane damage. mdpi.com Given the lipophilic nature of the indole nucleus, it is plausible that compounds like this compound could interact with and disrupt the lipid bilayer of fungal pathogens, a mechanism that is a hallmark of many effective antimicrobial agents. researchgate.netresearchgate.net
Neuropharmacological and Neuroprotective Properties
Research into structurally similar compounds, particularly 5-methoxyindole-2-carboxylic acid (MICA), provides significant insights into the potential neuropharmacological profile of this compound.
Antioxidant Activity and Radical Scavenging Capabilities
Indole derivatives are recognized for their antioxidant and neuroprotective properties. researchgate.net The capacity to neutralize highly reactive hydroxyl radicals via electron donation is a key feature of these compounds. mdpi.com Studies on hydrazone derivatives of 5-methoxyindole-2-carboxylic acid (5MICA) have demonstrated their ability to effectively scavenge hypochlorite (B82951) ions and superoxide (B77818) radicals in chemiluminescence-based assays. researchgate.netmdpi.com
These compounds have shown potent radical scavenging properties, in some cases completely inhibiting the chemiluminescent signal at low micromolar concentrations. mdpi.com The antioxidant activity is often evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. nih.govnih.gov The methoxyindole structure is crucial for this activity, contributing to the molecule's ability to donate electrons and stabilize free radicals. researchgate.net
| Compound Class | Assay/Model System | Observed Effect | Reference |
|---|---|---|---|
| 5-Methoxyindole Carboxylic Acid-Derived Hydrazones | Luminol-Enhanced Chemiluminescence (Hypochlorite Ions) | Potent scavenging, with complete inhibition at 10 µM for some derivatives. | mdpi.com |
| 5-Methoxyindole Carboxylic Acid-Derived Hydrazones | Luminol-Enhanced Chemiluminescence (KO2-produced superoxide) | Effective decrease in chemiluminescence. | researchgate.net |
| Methoxyindoles (general) | In vitro oxidative membrane damage model | Attenuation of oxidative indices like membrane rigidity and lipid peroxidation. | researchgate.net |
Enzyme Inhibition Relevant to Neuroprotection (e.g., DLDH)
A key mechanism underlying the neuroprotective effects of related indole compounds is the inhibition of specific mitochondrial enzymes. 5-methoxyindole-2-carboxylic acid (MICA) has been identified as a reversible inhibitor of mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH). nih.govnih.govsigmaaldrich.com
Inhibition of DLDH by MICA confers a chemical preconditioning effect that protects the brain against ischemic injury. nih.govnih.gov This inhibition leads to the upregulation of the Nrf2 signaling pathway and subsequently increases the expression of NAD(P)H-ubiquinone oxidoreductase 1 (NQO1), an important phase II antioxidant enzyme. nih.govsigmaaldrich.com This cascade of events enhances the cell's ability to counteract oxidative stress, reduces cell death, and helps maintain mitochondrial ATP output, ultimately contributing to neuroprotection. nih.govnih.gov This targeted enzyme inhibition represents a sophisticated mechanism for achieving therapeutic benefit in conditions involving oxidative stress and neuronal damage.
Potential for Enhancing Long-Term Potentiation (LTP)
Long-term potentiation (LTP) is a form of synaptic plasticity that is crucial for learning and memory. nih.gov There is convincing evidence that 5-methoxyindole-2-carboxylic acid (referred to as MI2CA in some studies) has promising effects on enhancing LTP. nih.gov The ability to positively modulate LTP is a significant aspect of its neuroprotective potential. In models of brain injury, where synaptic function is often compromised, compounds that can enhance LTP may aid in functional recovery. nih.govnih.gov The mechanism is likely linked to the compound's ability to reduce oxidative stress, as excessive ROS can impair the signaling pathways necessary for the induction and maintenance of LTP. nih.gov
Enzyme Inhibition Studies
Cytochrome P450 (CYP) Enzyme Inhibition
There is currently no specific published data detailing the inhibitory effects of this compound on cytochrome P450 (CYP) enzymes. CYP enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including drugs. nih.govnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov The potential for a compound to inhibit CYP enzymes is often assessed through in vitro assays using human liver microsomes or recombinant CYP isoforms. Given the indole nucleus in this compound, a structure present in many biologically active molecules, its interaction with CYP enzymes is a possibility that warrants investigation. Flavonoids, another class of natural compounds, have been shown to inhibit CYP isoforms, with fisetin (B1672732) potently inhibiting CYP2C19, CYP1A2, and CYP2C9. The inhibitory potential often depends on the specific chemical structure and functional groups present.
Other Relevant Enzyme Targets
Specific enzymatic inhibition studies for this compound are not extensively documented. However, related methoxyindole carboxylic acid derivatives have been investigated for their effects on other enzymes. For instance, 5-methoxyindole-2-carboxylic acid (MICA), an isomer of the carboxylic acid form of the title compound, is a known inhibitor of mitochondrial dihydrolipoamide dehydrogenase. nih.govresearchgate.net This enzyme is involved in cellular metabolism, and its inhibition can lead to hypoglycemic effects. nih.govresearchgate.net Another enzyme, δ1-pyrroline-5-carboxylate synthetase (P5CS), which is involved in proline biosynthesis, has also been a subject of inhibition studies, although not specifically with indole derivatives. nih.govnih.gov The indole scaffold is a common feature in many enzyme inhibitors, and therefore, it is plausible that this compound could exhibit inhibitory activity against various, as yet unidentified, enzyme targets. Further research would be necessary to determine its specific enzyme inhibition profile.
Antiviral Activity (in vitro studies)
Direct in vitro antiviral studies on this compound have not been reported. However, the indole scaffold is a key component of many antiviral compounds. Research into related molecules has demonstrated the potential for methoxyindole derivatives to exhibit antiviral properties. For example, a study on a series of water-soluble compounds based on 5-methoxyindole-3-carboxylic acid aminoalkyl esters identified a derivative with a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.runih.gov This compound, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. actanaturae.runih.gov The study reported a high selectivity index (SI = 78.6) for this compound, indicating a favorable profile of antiviral activity versus cytotoxicity. actanaturae.runih.gov
Below is a table summarizing the in vitro antiviral activity of a related 5-methoxyindole-3-carboxylic acid derivative against SARS-CoV-2.
| Compound | Virus | Cell Line | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Vero E6 | 1.84 | >144.5 | 78.6 | actanaturae.runih.gov |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50)
These findings suggest that the methoxyindole carboxylate scaffold could be a promising starting point for the development of novel antiviral agents. Further screening of this compound against a panel of viruses would be required to ascertain its specific antiviral potential.
Interaction with Biological Macromolecules
Binding Studies with Proteins (e.g., Bovine Serum Albumin)
While there are no specific studies on the interaction of this compound with Bovine Serum Albumin (BSA), research on structurally similar molecules, such as methyl benzoate (B1203000) derivatives and other flavonoids, provides insights into the potential binding mechanisms. nih.govnih.gov Serum albumins, like BSA, are major transport proteins in the circulatory system, and their binding affinity for small molecules can significantly influence the pharmacokinetic properties of those molecules. nih.gov
Studies on methyl benzoate derivatives have shown that they can form stable 1:1 complexes with BSA, with binding constants in the order of 10^4 M⁻¹. nih.gov The interaction is often characterized by a static quenching mechanism, indicating the formation of a ground-state complex. nih.gov The binding of flavonoids to BSA has also been extensively studied, with binding affinities ranging from 10^2 to 10^5 M⁻¹, influenced by factors such as hydrophobicity and the presence of specific functional groups. nih.govmdpi.com It is plausible that this compound would also bind to BSA, likely within one of its hydrophobic binding pockets, with the interaction being driven by hydrophobic forces and potentially hydrogen bonding involving the methoxy (B1213986) and carboxylate groups.
The following table provides a hypothetical summary of potential binding parameters based on studies with related compounds.
| Compound | Binding Constant (K_A) (M⁻¹) | Number of Binding Sites (n) | Quenching Mechanism | Probable Driving Forces |
| This compound | (Predicted) 10³ - 10⁵ | (Predicted) ~1 | (Predicted) Static | (Predicted) Hydrophobic interactions, Hydrogen bonding |
DNA Binding Studies (e.g., Intercalative Mode)
Direct DNA binding studies for this compound are not available in the current literature. However, the planar aromatic structure of the indole ring system is a common feature in molecules that interact with DNA, often through an intercalative mode. nih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding can be investigated using techniques such as UV-visible spectroscopy, fluorescence quenching, and viscosity measurements. nih.gov
For instance, studies on a novel pyrazolo[1,5-a]indole compound, 1-methyl-7H-indeno[1,2-b]quinolinium-7-(4-dimethylamino) benzylidene triflate (MIDBT), have suggested an intercalative binding mode with calf thymus DNA (ct-DNA). nih.gov This was evidenced by a red shift in the absorption spectra and an increase in the relative viscosity of the DNA solution upon addition of the compound. nih.gov It is conceivable that the planar indole nucleus of this compound could also facilitate its intercalation into the DNA double helix. However, without experimental data, this remains a hypothesis. Further studies would be necessary to confirm and characterize any potential DNA binding activity and to determine the specific binding mode.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
While classic methods for indole (B1671886) synthesis, such as the Fischer indole synthesis, are well-established, they often involve harsh conditions and hazardous reagents. semanticscholar.org Future research should prioritize the development of novel, efficient, and environmentally benign synthetic routes to Methyl 7-Methoxyindole-5-carboxylate.
Key Future Research Thrusts:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times, improve yields, and reduce side-product formation in the synthesis of various indole derivatives. tandfonline.commdpi.com Future work could adapt microwave-assisted protocols for the key cyclization or functionalization steps required to build the this compound scaffold.
Multicomponent Reactions (MCRs): One-pot MCRs offer a highly efficient strategy for constructing complex molecules from simple precursors in a single step, adhering to the principles of atom economy. semanticscholar.orgrsc.org Developing an MCR strategy for this target compound could significantly streamline its production.
Green Solvents and Catalysts: Emphasis should be placed on utilizing greener solvents like water or ethanol (B145695) and employing reusable, non-toxic catalysts such as nanocatalysts or solid acid catalysts. tandfonline.comresearchgate.net This shift away from traditional volatile organic solvents and hazardous catalysts is crucial for sustainable chemical manufacturing. researchgate.net
C-H Activation Strategies: Modern synthetic methods involving direct C-H activation and functionalization offer a powerful tool for the regioselective synthesis of substituted indoles. thieme-connect.com Exploring these techniques could provide more direct and efficient pathways to this compound and its analogues, avoiding the need for pre-functionalized starting materials.
| Synthetic Approach | Potential Advantages for Synthesizing this compound | Key Research Challenge |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, cleaner reactions. tandfonline.com | Optimization of reaction conditions (temperature, time, power) for the specific substrate. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. rsc.org | Designing a convergent reaction pathway with readily available starting materials. |
| Green Catalysis | Use of reusable and non-toxic catalysts, milder reaction conditions, reduced waste. researchgate.netmdpi.com | Identifying a catalyst with high activity and selectivity for the desired transformation. |
| C-H Functionalization | Step-economy, avoids pre-functionalization of starting materials. thieme-connect.com | Achieving high regioselectivity at the desired positions of the indole core. |
Structure-Activity Relationship (SAR) Studies of Derivatives
Systematic SAR studies are fundamental to medicinal chemistry for optimizing a lead compound's biological activity and pharmacokinetic properties. For this compound, future research should focus on creating a library of derivatives to probe how structural modifications affect its biological profile. nih.gov
Proposed Derivative Classes for SAR Studies:
Modification of the C5-Ester Group: The methyl ester could be hydrolyzed to the corresponding carboxylic acid or converted to a range of amides, hydroxamic acids, or other ester analogues. These changes would modulate polarity, hydrogen bonding capacity, and potential interactions with biological targets. mdpi.com
Alteration of the C7-Methoxy Group: The methoxy (B1213986) group could be demethylated to a hydroxyl group or converted to larger alkoxy groups. This would explore the role of steric bulk and hydrogen-bond donating/accepting capabilities at this position. researchgate.net
Substitution on the Indole Core: Introducing various substituents (e.g., halogens, alkyl, nitro groups) at other available positions (C2, C3, C4, C6) of the indole ring would provide a comprehensive understanding of the electronic and steric requirements for activity.
These studies would be crucial for identifying key pharmacophoric features and guiding the design of more potent and selective analogues.
Investigation of Stereochemical Aspects and Chiral Synthesis
Many biologically active molecules are chiral, with individual enantiomers often exhibiting different pharmacological and toxicological profiles. If future derivatization of this compound introduces chiral centers, it will be imperative to investigate the stereochemical aspects of its activity.
Future research in this area should involve:
Development of Asymmetric Syntheses: Creating stereoselective synthetic routes to obtain enantiomerically pure derivatives. nih.gov This could be achieved using chiral catalysts (e.g., chiral phosphoric acids, transition metal complexes) or chiral auxiliaries to control the stereochemical outcome of key reactions. nih.gov
Stereospecific Biological Evaluation: Testing the individual enantiomers in biological assays to determine if the desired activity is stereospecific. This is a critical step in developing safer and more effective therapeutic agents.
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and interactions. For this compound, advanced computational modeling can provide valuable insights and guide experimental work.
Potential Computational Approaches:
Molecular Docking: To predict the binding modes and affinities of the compound and its virtual derivatives within the active sites of various protein targets (e.g., kinases, enzymes). This can help prioritize which derivatives to synthesize. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the structural features of a series of derivatives with their biological activity. frontiersin.org A robust QSAR model can predict the activity of unsynthesized compounds.
Density Functional Theory (DFT) Calculations: To understand the electronic properties, reactivity, and molecular geometry of the compound, which can inform both synthetic planning and the understanding of its interactions with biological targets. nih.govresearchgate.net
| Modeling Technique | Objective | Expected Outcome |
|---|---|---|
| Molecular Docking | Identify potential protein targets and predict binding interactions. | A prioritized list of derivatives for synthesis and in vitro screening. |
| QSAR | Develop a predictive model for biological activity based on chemical structure. | Guidance for designing new derivatives with potentially enhanced activity. |
| DFT Calculations | Analyze electronic structure and reactivity. | Insight into reaction mechanisms and the nature of intermolecular interactions. nih.gov |
In-depth Mechanistic Biological Studies (in vitro, cell-based assays)
To understand the therapeutic potential of this compound, comprehensive biological evaluation is essential. The broad biological activities of indole derivatives suggest that this compound could interact with a variety of cellular targets. nih.gov
A Tiered Approach for Future Biological Studies:
In Vitro Screening: Initial screening against a broad panel of enzymes and receptors (e.g., kinases, proteases, GPCRs) to identify potential biological targets.
Cell-Based Assays: Following hit identification, cell-based assays should be employed to assess the compound's effect on cellular processes such as cell viability, proliferation, apoptosis, and inflammation in relevant disease models (e.g., cancer cell lines, immune cells).
Mechanism of Action Studies: Once a cellular effect is confirmed, further studies would be needed to elucidate the specific molecular mechanism. This could involve techniques like Western blotting to probe signaling pathways, or transcriptomic analysis to identify changes in gene expression.
Potential as a Chemical Preconditioning Agent
Chemical preconditioning is a phenomenon where exposure to a sub-toxic dose of a chemical agent induces a protective response against a subsequent, more severe stressor. Some indole derivatives, like 5-methoxyindole-2-carboxylic acid, have been noted for their neuroprotective effects, which can be related to preconditioning mechanisms. mdpi.com
A novel and exploratory research avenue would be to investigate whether this compound can act as a chemical preconditioning agent. This would involve pre-treating cells or organisms with the compound and then exposing them to a known stressor (e.g., oxidative stress, ischemia). The potential protective effects could then be quantified, and the underlying molecular pathways (e.g., activation of antioxidant response elements, induction of heat shock proteins) could be investigated.
Application in Fragment-Based Drug Discovery Beyond Initial Lead Identification
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying starting points for drug development. nih.gov Small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. This compound, with its relatively simple structure, is an ideal candidate for inclusion in a fragment library.
Should this compound be identified as a "hit" in a fragment screen, future research would focus on its evolution into a potent lead compound through several established strategies: frontiersin.org
Fragment Growing: Adding functional groups to the fragment to form new interactions with the target protein and increase affinity. The C5-carboxylate position would be a prime vector for this strategy. mdpi.com
Fragment Linking: Connecting this indole fragment with another fragment that binds in an adjacent pocket on the target's surface. rsc.org
Fragment Merging: Combining the structural features of this indole fragment with another, overlapping fragment to design a novel, more potent scaffold.
This fragment-to-lead process, guided by structural biology techniques like X-ray crystallography, represents a rational and efficient path toward novel therapeutics. nih.govfrontiersin.org
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 7-Methoxyindole-5-carboxylate with high purity?
- Methodological Answer : Synthesis typically involves esterification of 7-methoxyindole-5-carboxylic acid using methanol under acidic or catalytic conditions. Purity (>98%) can be ensured via recrystallization from ethanol or ethyl acetate, followed by HPLC analysis (C18 column, acetonitrile/water mobile phase). Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3) and confirm product identity via NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm and ester carbonyl at δ 165–170 ppm) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Use nitrile gloves (tested to EN 374 standards) and safety goggles during handling. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Avoid skin contact due to potential indole-related toxicity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Key signals include the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and ester methyl group (δ 3.7–3.9 ppm).
- LC-MS : Use electrospray ionization (ESI) in positive mode to confirm molecular ion [M+H] at m/z 206.2.
- FT-IR : Look for ester C=O stretch at ~1700 cm and methoxy C-O stretch near 1250 cm .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported melting points for this compound derivatives?
- Methodological Answer : Discrepancies in melting points (e.g., 56–58°C vs. 68–70°C for similar indole derivatives) may arise from polymorphism or impurities. Use single-crystal X-ray diffraction (SHELX-2018) to determine unit cell parameters and hydrogen-bonding patterns. Compare experimental data with Cambridge Structural Database entries to identify polymorphic forms .
Q. What strategies optimize the use of SHELX software for refining the crystal structure of this compound?
- Methodological Answer : For high-resolution data (<1.0 Å), employ SHELXL with the following parameters:
- TWIN/BASF commands for twinned crystals.
- AFIX 66 to model disordered methoxy groups.
- HKLF 5 format for intensity integration. Validate refinement using R1 (<5%) and wR2 (<15%) indices. Cross-check hydrogen-bonding motifs (e.g., N-H···O interactions) using Mercury 4.0 .
Q. How do hydrogen-bonding networks influence the biological activity of this compound analogs?
- Methodological Answer : Graph set analysis (Etter’s rules) reveals that N-H···O=C interactions stabilize supramolecular dimers, enhancing membrane permeability. Compare bioactivity (e.g., kinase inhibition) of analogs with modified hydrogen-bond donors/acceptors. Use molecular docking (AutoDock Vina) to correlate crystallographic packing with ligand-receptor binding affinities .
Q. What analytical approaches reconcile conflicting HPLC purity data for indole derivatives?
- Methodological Answer : Discrepancies may stem from column aging or mobile phase pH variations. Standardize protocols using:
- Column : Agilent ZORBAX SB-C18 (4.6 × 250 mm, 5 µm).
- Mobile phase : 0.1% trifluoroacetic acid in water/acetonitrile (gradient: 20–80% acetonitrile over 20 min).
- Calibration : Run alongside reference standards (e.g., 5-Methoxyindole-2-carboxylic acid) to verify retention times .
Safety and Compliance
Q. What are the critical safety protocols for scaling up this compound synthesis?
- Methodological Answer : Conduct small-scale hazard testing (DSC for exothermic activity; pH-dependent stability assays). Install fume hoods with HEPA filters to capture indole vapors. Follow ICH Q3A guidelines for impurity profiling (e.g., limit genotoxic impurities to <1 ppm) .
Q. How should researchers mitigate risks when handling indole derivatives in aqueous environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
